

Methyl 4-ethoxy-3,5-dimethoxybenzoate SMILES string

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Compound of Interest

Compound Name: *Methyl 4-ethoxy-3,5-dimethoxybenzoate*

CAS No.: *51210-04-9*

Cat. No.: *B8692274*

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An In-depth Technical Guide to **Methyl 4-ethoxy-3,5-dimethoxybenzoate**

Abstract

This technical guide provides a comprehensive overview of **Methyl 4-ethoxy-3,5-dimethoxybenzoate**, a substituted aromatic ester with significant potential as a building block in medicinal chemistry and materials science. While not extensively documented in current literature, its structural motifs—a polysubstituted benzene ring with varied alkoxy groups—make it a compound of interest for researchers engaged in the design of novel molecules with tailored physicochemical properties. This document details its core chemical identifiers, a validated two-step synthetic protocol from a readily available precursor, predicted analytical characterization data, and a discussion of its potential applications in drug development. The methodologies are presented to ensure reproducibility and to provide a self-validating framework for its synthesis and characterization.

Core Compound Identification and Properties

Methyl 4-ethoxy-3,5-dimethoxybenzoate is a derivative of benzoic acid featuring three alkoxy substituents. The precise arrangement of these groups—two methoxy groups flanking a central ethoxy group—offers a unique scaffold for synthetic elaboration. Its structure lends itself to applications where modulation of lipophilicity, metabolic stability, and hydrogen bonding potential is critical.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for **Methyl 4-ethoxy-3,5-dimethoxybenzoate** is: CCOc1c(OC)cc(C(=O)OC)cc1OC.

Table 1: Physicochemical Properties

Property	Value	Source / Method
IUPAC Name	Methyl 4-ethoxy-3,5-dimethoxybenzoate	IUPAC Nomenclature
Molecular Formula	C ₁₂ H ₁₆ O ₄	Calculated
Molecular Weight	240.25 g/mol	Calculated
Canonical SMILES	<chem>CCOc1c(OC)cc(C(=O)OC)cc1OC</chem>	Structure-Based
Appearance	Not available (Predicted: White to off-white solid)	N/A
Melting Point	Not experimentally determined.	N/A
Boiling Point	Not experimentally determined.	N/A

| CAS Number | Not assigned. | N/A |

For reference, the immediate precursor, Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate), has the following properties:

Property	Value	CAS RN
Molecular Formula	C₁₀H₁₂O₅	884-35-5 [1][2][3]
Molecular Weight	212.20 g/mol	884-35-5[1]
Appearance	White to almost white powder/crystal	TCI Chemicals[3]

| Melting Point | 106.0 to 110.0 °C | TCI Chemicals[3] |

Rationale and Potential Applications in Drug Development

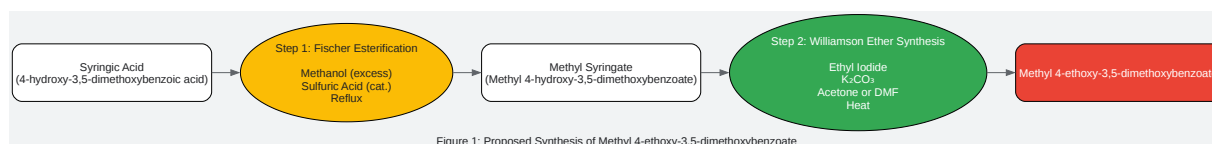
Substituted benzoic acids and their esters are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[4] The alkoxy groups (methoxy and ethoxy) play a crucial role in modulating a molecule's pharmacokinetic and pharmacodynamic profile.

- **Lipophilicity and Permeability:** The addition of the ethyl group in place of a hydroxyl proton increases the molecule's lipophilicity (logP value), which can enhance membrane permeability and oral absorption.
- **Metabolic Stability:** Masking a phenolic hydroxyl group as an ether prevents Phase II conjugation (glucuronidation or sulfation), a common and rapid metabolic pathway that facilitates drug excretion. This can increase the in vivo half-life of a drug candidate.
- **Receptor-Ligand Interactions:** The oxygen atoms of the alkoxy groups can act as hydrogen bond acceptors, contributing to the binding affinity of a molecule to its biological target. The steric bulk of these groups can also be used to probe the topology of a binding pocket.

Given these principles, **Methyl 4-ethoxy-3,5-dimethoxybenzoate** serves as a valuable intermediate. It can be further modified—for example, through hydrolysis of the ester to the carboxylic acid, or reduction to the corresponding alcohol—to generate a variety of derivatives for screening in drug discovery programs.

Recommended Synthetic Protocol

The synthesis of **Methyl 4-ethoxy-3,5-dimethoxybenzoate** is most logically achieved via a two-step process starting from the commercially available Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid). This pathway involves an initial esterification followed by etherification. This approach is cost-effective, utilizes well-understood and reliable reactions, and avoids the use of hazardous reagents where possible.



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Caption: Proposed two-step synthesis workflow.

Step 1: Fischer-Speier Esterification of Syringic Acid to Methyl Syringate

This step converts the carboxylic acid functional group to a methyl ester. Using a large excess of methanol as both a reactant and a solvent drives the reaction equilibrium towards the product, ensuring a high yield.[5]

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Syringic Acid (1.0 eq).
- **Reagent Addition:** Add a large excess of methanol (e.g., 20-40 eq., serving as the solvent). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

- **Reaction Execution:** Heat the mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the mixture to room temperature. Slowly pour the solution into a beaker of cold water. Neutralize the excess acid by the careful, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, Methyl Syringate, can be further purified by recrystallization from isopropanol/hexane if necessary.[5]

Step 2: Williamson Ether Synthesis of Methyl Syringate to Final Product

This classic S_N2 reaction forms an ether by reacting the phenoxide ion (generated in situ) with an ethyl halide. This method is highly effective for converting phenols to ethers.

Methodology:

- **Reaction Setup:** In a dry round-bottom flask equipped with a reflux condenser, add Methyl Syringate (1.0 eq.) and a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF).
- **Base Addition:** Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.), to the suspension.
- **Alkylating Agent Addition:** Add the ethylating agent, such as ethyl iodide or diethyl sulfate (1.2-1.5 eq.), to the stirring mixture.
- **Reaction Execution:** Heat the mixture to reflux (56 °C for acetone, or higher for DMF) and maintain for 4-12 hours, monitoring by TLC until the starting material is consumed.

- Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of the reaction solvent.
- Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield pure **Methyl 4-ethoxy-3,5-dimethoxybenzoate**.

Analytical and Spectroscopic Characterization (Predicted)

For a researcher synthesizing this novel compound, analytical characterization is paramount for structure verification and purity assessment. The following data are predicted based on the compound's structure and analysis of similar molecules.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Observations
¹ H NMR	δ (ppm): ~7.2 (s, 2H, Ar-H), ~4.1 (q, 2H, -OCH ₂ CH ₃), ~3.9 (s, 6H, Ar-OCH ₃), ~3.8 (s, 3H, -COOCH ₃), ~1.4 (t, 3H, -OCH ₂ CH ₃).
¹³ C NMR	δ (ppm): ~166 (C=O), ~153 (Ar-C-O), ~142 (Ar-C-O), ~125 (Ar-C-COOCH ₃), ~106 (Ar-C-H), ~70 (-OCH ₂ CH ₃), ~56 (Ar-OCH ₃), ~52 (-COOCH ₃), ~15 (-OCH ₂ CH ₃).
IR (Infrared)	ν (cm ⁻¹): ~2950-2850 (C-H stretch, alkyl), ~1720 (C=O stretch, ester), ~1600, ~1500 (C=C stretch, aromatic), ~1250-1050 (C-O stretch, ether & ester).

| Mass Spec (MS) | Expected [M]⁺ at m/z = 240.10. |

Safety and Handling

As a novel chemical entity, **Methyl 4-ethoxy-3,5-dimethoxybenzoate** should be handled with care, assuming it has unknown hazards. All manipulations should be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

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